2-Amino-6-chloro-9H-purine-9-acetic acid is a purine derivative characterized by the molecular formula and a molecular weight of 227.61 g/mol. This compound features a purine ring structure with an amino group at the 2-position, a chlorine atom at the 6-position, and an acetic acid moiety at the 9-position. It appears as a yellow to orange powder and is primarily utilized in research settings due to its versatile chemical properties .
Research indicates that 2-amino-6-chloro-9H-purine-9-acetic acid exhibits biological activity that may influence cellular processes. Its structural similarities to natural purines suggest potential roles in:
Various synthesis methods for 2-amino-6-chloro-9H-purine-9-acetic acid have been documented, including:
The compound finds utility across several fields:
Interaction studies involving 2-amino-6-chloro-9H-purine-9-acetic acid have focused on its potential effects on biological systems. These studies often examine:
Several compounds share structural similarities with 2-amino-6-chloro-9H-purine-9-acetic acid, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Adenine | Purine base with an amino group | Essential for DNA/RNA synthesis |
| Guanine | Purine base with a carbonyl group | Key role in energy transfer (GTP) |
| 2-Amino-6-methylpurine | Similar purine structure with a methyl group | Potentially different biological activities |
| 6-Chloropurine | Chlorinated purine without acetic acid | Used as an antiviral agent |
These comparisons highlight the distinctiveness of 2-amino-6-chloro-9H-purine-9-acetic acid, particularly due to its unique functional groups and potential applications in medicinal chemistry. Its ability to serve as a precursor for further chemical modifications sets it apart from closely related compounds .
Irritant